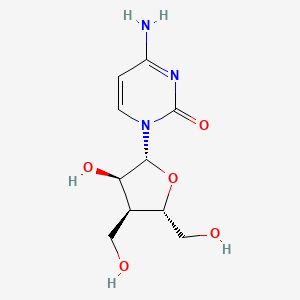

Cytidine, 3'-deoxy-3'-(hydroxymethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

133713-59-4 |

|---|---|

Molecular Formula |

C10H15N3O5 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O5/c11-7-1-2-13(10(17)12-7)9-8(16)5(3-14)6(4-15)18-9/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6-,8-,9-/m1/s1 |

InChI Key |

BOSBLRZAOWVMFK-SQEXRHODSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)CO)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)CO)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Cytidine, 3 Deoxy 3 Hydroxymethyl

Intracellular Metabolic Activation: Phosphorylation Pathways

For Cytidine (B196190), 3'-deoxy-3'-(hydroxymethyl)- to exert its biological effects, it must first be taken up by the cell and then undergo sequential phosphorylation to its monophosphate, diphosphate (B83284), and ultimately, its active triphosphate form. This process is catalyzed by a series of host cell or viral kinases.

The initial and often rate-limiting step in the activation of nucleoside analogs is the first phosphorylation, which converts the parent nucleoside into its 5'-monophosphate derivative. nih.gov This reaction is catalyzed by nucleoside kinases, which are broadly classified into deoxyribonucleoside kinases (dNKs) and ribonucleoside kinases (rNKs).

The substrate specificity of these kinases can vary. Some kinases, like the herpes simplex virus thymidine (B127349) kinase (HSV-TK), exhibit broad substrate specificity and can phosphorylate a wide range of nucleoside analogs, which can be a crucial factor in the selective antiviral activity of these compounds in infected cells. nih.gov

Following the initial phosphorylation, the resulting monophosphate derivative of Cytidine, 3'-deoxy-3'-(hydroxymethyl)- must be further phosphorylated to its diphosphate form. This second phosphorylation step is catalyzed by nucleoside monophosphate kinases (NMPKs). These enzymes are generally more specific to the nucleobase than the sugar moiety.

For cytidine analogs, the key enzyme in this step is UMP-CMP kinase (uridine-cytidine monophosphate kinase). For other analogs, such as thymidine analogs, thymidylate kinase (TMPK) is responsible for this conversion. nih.gov Studies on the phosphorylation of 4'-ethynyl D4T, a thymidine analog, have shown that its monophosphate is a substrate for human TMP kinase, although the efficiency may be lower compared to the natural substrate. nih.gov This suggests that the monophosphate of Cytidine, 3'-deoxy-3'-(hydroxymethyl)- would similarly be a substrate for the corresponding NMPK, which is a critical step in its metabolic activation pathway. The accumulation of the monophosphate form can sometimes indicate that this second phosphorylation step is rate-limiting. nih.gov

The final step in the activation cascade is the conversion of the diphosphate metabolite to the biologically active 5'-triphosphate form. This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs), which are generally ubiquitous and have broad substrate specificity, transferring the gamma-phosphate from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. nih.govnih.gov

NDPKs are not typically considered the rate-limiting step in the activation of nucleoside analogs due to their high activity and broad specificity. nih.gov Research on other nucleoside analogs, such as 4'-ethynyl D4T, has demonstrated that several enzymes, including NDPK, can efficiently phosphorylate the diphosphate form to the triphosphate. nih.gov It is therefore highly probable that the diphosphate of Cytidine, 3'-deoxy-3'-(hydroxymethyl)- is readily converted to its active triphosphate form by cellular NDPKs. However, some nucleoside analogs, like 3'-azido-3'-deoxythymidine (AZT), have been shown to inhibit mitochondrial NDPK, which could have implications for cellular energy metabolism. nih.gov

The efficiency of the initial phosphorylation step is often a bottleneck in the activation of nucleoside analogs, limiting their therapeutic potential. To overcome this, various prodrug strategies have been developed. nih.govnih.gov A prodrug is a modified version of an active drug that is designed to improve its physicochemical or pharmacokinetic properties, and it is converted into the active form within the body. nih.gov

One of the most successful approaches for nucleoside analogs is the phosphoramidate (B1195095) prodrug strategy. In this approach, a phosphoramidate moiety is attached to the 5'-hydroxyl group of the nucleoside. This masks the negative charge of the phosphate (B84403) group, allowing the prodrug to more easily cross cell membranes. Once inside the cell, the phosphoramidate moiety is cleaved off, releasing the 5'-monophosphate of the nucleoside analog. This effectively bypasses the first, often inefficient, phosphorylation step catalyzed by nucleoside kinases. nih.gov This strategy has been successfully applied to a variety of nucleoside analogs to enhance their antiviral or anticancer activity. nih.gov Other prodrug approaches aim to increase the lipophilicity of the parent compound to improve its passive diffusion across cell membranes. nih.gov

Interaction with Nucleic Acid Polymerases

The active triphosphate form of Cytidine, 3'-deoxy-3'-(hydroxymethyl)- acts as a competitive inhibitor and a chain terminator of nucleic acid synthesis. This is a common mechanism for many nucleoside analogs, often referred to as a "Trojan Horse" strategy. frontiersin.org

The triphosphate of Cytidine, 3'-deoxy-3'-(hydroxymethyl)- structurally mimics the natural deoxynucleoside triphosphates (dNTPs), specifically deoxycytidine triphosphate (dCTP). This allows it to be recognized and incorporated by DNA polymerases into a growing DNA chain. frontiersin.org However, the modification at the 3'-position of the sugar ring—in this case, the presence of a hydroxymethyl group instead of a hydroxyl group—prevents the formation of the subsequent 3'-5' phosphodiester bond required for DNA chain elongation. This leads to the termination of DNA synthesis. frontiersin.org

Research on closely related compounds, 3'-Hydroxymethyl 2'-deoxynucleoside 5'-triphosphates, has shown that they are highly specific inhibitors of avian myeloblastosis virus (AMV) reverse transcriptase. nih.gov These compounds act as chain terminators for DNA synthesis catalyzed by this viral enzyme. nih.gov Notably, these analogs demonstrated high specificity, as they did not significantly inhibit other tested DNA polymerases, including E. coli DNA polymerase I, phage T4 DNA polymerase, and mammalian DNA polymerases α and β. nih.gov This suggests that the triphosphate of Cytidine, 3'-deoxy-3'-(hydroxymethyl)- may also exhibit selectivity for viral reverse transcriptases over host cellular DNA polymerases.

The inhibitory potential of various nucleoside triphosphate analogs against different DNA polymerases can be quantified by their inhibition constants (Ki). The table below summarizes the inhibitory effects of related dideoxycytidine triphosphate analogs on several human DNA polymerases, illustrating the differential sensitivity of these enzymes to such inhibitors.

| Analog | DNA Polymerase α (Ki, µM) | DNA Polymerase β (Ki, µM) | DNA Polymerase γ (Ki, µM) | DNA Polymerase δ (Ki, µM) | DNA Polymerase ε (Ki, µM) |

| L-OddCTP | 6.0 | 3.0 | 0.014 | 1.9 | 0.4 |

| L-FOddCTP | 6.5 | 19 | 0.06 | 1.9 | 0.7 |

| Data derived from studies on dideoxycytidine triphosphate analogs. L-OddCTP and L-FOddCTP are analogs of dideoxycytidine triphosphate and serve as examples of the inhibitory potential of such compounds against human DNA polymerases. semanticscholar.org |

Inhibition of RNA Polymerases

The primary mode of action for many nucleoside analogs is the inhibition of polymerases, the enzymes responsible for synthesizing nucleic acid chains. 3'-Deoxy-3'-(hydroxymethyl)-cytidine, in its active triphosphate form, is a potent inhibitor of these molecular machines.

Mechanism of Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition

Viral RNA-dependent RNA polymerases (RdRps) are essential for the replication of many RNA viruses and represent a prime target for antiviral drugs. While direct studies on 3'-deoxy-3'-(hydroxymethyl)-cytidine are limited, the mechanisms of similar 3'-deoxy nucleoside analogs offer significant insights. These analogs, once converted to their triphosphate form within the host cell, act as competitive inhibitors of the natural nucleoside triphosphates (NTPs). They bind to the active site of the viral RdRp, competing with the corresponding natural cytidine triphosphate (CTP).

The efficacy of inhibition is often dictated by the structural nuances of both the analog and the polymerase active site. For instance, studies on other 3'-modified nucleosides have shown that the absence of the 3'-hydroxyl group, a key feature of 3'-deoxy-3'-(hydroxymethyl)-cytidine, can be a critical determinant for recognition and incorporation by viral RdRps. The presence of the 3'-(hydroxymethyl) group likely influences the conformation of the nucleoside analog within the active site, potentially enhancing its binding affinity or its ability to be incorporated into the nascent RNA strand.

Inhibition of Bacterial RNA Polymerase

The antibacterial potential of nucleoside analogs often hinges on their ability to selectively inhibit bacterial RNA polymerase over its eukaryotic counterparts. Research on related compounds, specifically 3'-hydroxymethyl 2'-deoxynucleoside 5'-triphosphates, has demonstrated a degree of selectivity. While these deoxy-analogs were potent inhibitors of certain viral reverse transcriptases, they showed resistance against various DNA polymerases, including E. coli DNA polymerase I. This suggests that bacterial polymerases may possess a higher fidelity mechanism that can discriminate against such modified nucleosides, potentially reducing the efficacy of 3'-deoxy-3'-(hydroxymethyl)-cytidine as a broad-spectrum antibacterial agent targeting RNA polymerase. However, more direct studies are needed to fully elucidate its specific activity against bacterial RNA polymerases.

Mechanisms of Nucleic Acid Chain Termination

A cornerstone of the antiviral and anticancer activity of many nucleoside analogs is their ability to terminate the elongation of the growing nucleic acid chain. This termination can occur through distinct molecular pathways.

Obligate Chain Termination Modalities

Obligate chain terminators are nucleoside analogs that, once incorporated into a growing DNA or RNA strand, completely and irreversibly halt further elongation. This is because they lack the essential 3'-hydroxyl group required for the formation of a phosphodiester bond with the next incoming nucleoside triphosphate.

3'-Deoxy-3'-(hydroxymethyl)-cytidine, by its very name and structure, is a prime candidate for an obligate chain terminator. The absence of the 3'-hydroxyl group and the presence of a hydroxymethyl group at the 3' position create a structural dead-end for the polymerase. Once the monophosphate form of this analog is incorporated into the nascent nucleic acid chain, the polymerase cannot catalyze the addition of the next nucleotide, leading to the premature termination of synthesis.

| Feature | Description | Implication for 3'-Deoxy-3'-(hydroxymethyl)-cytidine |

| 3'-Hydroxyl Group | Absent | Prevents the formation of the subsequent phosphodiester bond. |

| Chain Elongation | Immediately halted after incorporation. | Acts as a definitive stop signal for the polymerase. |

| Mechanism | Irreversible termination of the growing nucleic acid chain. | Leads to the production of truncated, non-functional genetic material. |

Non-Obligate Chain Termination Mechanisms

In contrast to obligate terminators, non-obligate chain terminators are nucleoside analogs that possess a 3'-hydroxyl group but still manage to impede or halt chain elongation. This can occur through several mechanisms, such as inducing a conformational change in the growing nucleic acid chain that prevents the polymerase from continuing, or by sterically hindering the binding of the next incoming nucleotide.

Given that 3'-deoxy-3'-(hydroxymethyl)-cytidine lacks a 3'-hydroxyl group, it does not fit the typical profile of a non-obligate chain terminator. Its primary mechanism of action is expected to be through obligate chain termination.

Incorporation into Nascent Nucleic Acid Strands

Integration into DNA During Replication

The process of DNA replication involves the sequential addition of deoxyribonucleotides to the 3'-hydroxyl (-OH) end of a growing DNA strand, a reaction catalyzed by DNA polymerases. khanacademy.org The structure of Cytidine, 3'-deoxy-3'-(hydroxymethyl)- is critical to its mechanism of action. Once this analog is taken up by the cell, it undergoes phosphorylation by cellular kinases to its triphosphate form. This activated form, 3'-deoxy-3'-(hydroxymethyl)cytidine triphosphate, can be recognized by DNA polymerase as a substrate and incorporated into the nascent DNA chain in place of the natural deoxycytidine triphosphate (dCTP). oup.com

However, the defining feature of this analog is the absence of the crucial 3'-hydroxyl group, which is replaced by a hydroxymethyl (-CH2OH) group. The 3'-OH group is indispensable for forming the 3'-5' phosphodiester bond that links adjacent nucleotides in the DNA backbone. khanacademy.org Consequently, upon its incorporation, the analog acts as a chain terminator. The DNA polymerase cannot catalyze the addition of the next nucleotide because there is no 3'-OH to attack the incoming triphosphate, effectively halting the elongation of the DNA strand. nih.gov This leads to the accumulation of truncated DNA fragments and the induction of DNA damage responses, ultimately inhibiting DNA synthesis.

Integration into RNA During Transcription

In a mechanism analogous to DNA chain termination, Cytidine, 3'-deoxy-3'-(hydroxymethyl)- can also interfere with RNA synthesis. During transcription, RNA polymerases synthesize an RNA strand using a DNA template. This process also involves the formation of 3'-5' phosphodiester bonds. nih.gov

Following its conversion to the active triphosphate form, the analog can be incorporated into a growing RNA chain by RNA polymerase. Studies on similar 3'-deoxyribonucleoside triphosphates have shown they can function as effective chain terminators for viral RNA-dependent RNA polymerases, with cytidine-based analogs being particularly potent. nih.gov The lack of a 3'-OH group on the incorporated analog prevents the addition of subsequent ribonucleotides, leading to the premature termination of transcription. This results in the production of non-functional, truncated RNA transcripts, thereby disrupting gene expression and protein synthesis. nih.gov

Interference with Cellular Nucleotide Metabolism

Beyond its direct effects on nucleic acid polymerization, Cytidine, 3'-deoxy-3'-(hydroxymethyl)- exerts significant influence on the intricate network of metabolic pathways that maintain the cellular balance of nucleotides. These pathways are broadly divided into de novo synthesis and salvage pathways.

Disruption of De Novo Nucleotide Biosynthesis Pathways

The de novo pathway synthesizes pyrimidine (B1678525) nucleotides from simple precursor molecules like bicarbonate, aspartate, and glutamine. davuniversity.org This pathway is subject to tight allosteric regulation, where the end products, such as cytidine triphosphate (CTP), inhibit key enzymes to prevent overproduction. davuniversity.orgresearchgate.net

The triphosphate form of Cytidine, 3'-deoxy-3'-(hydroxymethyl)- can mimic natural nucleotides and act as a feedback inhibitor of enzymes in the de novo pathway. For instance, it can inhibit CTP synthetase, the enzyme that converts UTP to CTP, or aspartate transcarbamoylase, which catalyzes an early committed step in pyrimidine synthesis. davuniversity.org By inhibiting these enzymes, the analog can shut down the de novo production of pyrimidines, starving the cell of essential building blocks for both DNA and RNA synthesis.

Modulation of Salvage Pathway Activity

The salvage pathway recycles pre-existing bases and nucleosides from the degradation of DNA and RNA to synthesize nucleotides. wikipedia.org This pathway is crucial for cellular economy and is particularly active in certain tissues. Key enzymes in the pyrimidine salvage pathway include uridine-cytidine kinases (UCK1 and UCK2), which phosphorylate cytidine and uridine (B1682114) to their respective monophosphates. wikipedia.orgnih.gov

Cytidine, 3'-deoxy-3'-(hydroxymethyl)- can act as a substrate for these salvage pathway kinases, such as deoxycytidine kinase or uridine-cytidine kinase. nih.gov This phosphorylation represents the first step in its metabolic activation. However, this process also has consequences for the cell's normal metabolism. The analog competes with natural nucleosides like cytidine and deoxycytidine for the active sites of these kinases. This competition can disrupt the normal flux through the salvage pathway, altering the size and balance of intracellular nucleotide pools, which is critical for maintaining cellular homeostasis. nih.gov

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). nih.gov This reaction is the sole source for the de novo production of deoxyribonucleotides required for DNA synthesis and repair. clinpgx.orgnih.gov As such, RNR is a well-established target for anticancer drugs. wikipedia.org

Many cytidine analogs, such as gemcitabine (B846) (dFdC), are potent inhibitors of RNR after being phosphorylated to their diphosphate form. clinpgx.org The diphosphate of Cytidine, 3'-deoxy-3'-(hydroxymethyl)- is expected to act similarly, binding to the active site of RNR and inhibiting its function. This inhibition leads to a severe depletion of the intracellular pools of all four dNTPs (dATP, dGTP, dCTP, and dTTP), which directly halts DNA synthesis and triggers cell cycle arrest. clinpgx.org

Table 1: Effects of Cytidine Analog Diphosphates on Ribonucleotide Reductase

| Analog (Diphosphate Form) | Target Enzyme | Effect | Consequence | Citation |

|---|---|---|---|---|

| 3'-deoxy-3'-(hydroxymethyl)cytidine-DP (projected) | Ribonucleotide Reductase (RNR) | Inhibition | Depletion of dNTP pools | clinpgx.orgnih.gov |

| Gemcitabine-DP (dFdC-DP) | Ribonucleotide Reductase (RNR) | Potent Inhibition | Depletion of dNTP pools, especially dCTP | clinpgx.org |

| Tezacitabine-DP | Ribonucleotide Reductase (RNR) | Irreversible Inhibition | DNA strand breaks, apoptosis | nih.gov |

Specific Enzymatic Interactions Beyond Polymerases (e.g., Cytidine Deaminase)

The metabolic fate and efficacy of cytidine analogs are heavily influenced by other enzymes involved in pyrimidine metabolism, most notably cytidine deaminase (CDA). patsnap.com CDA is a key enzyme in the pyrimidine salvage pathway that catalyzes the hydrolytic deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. ebi.ac.uk

This enzyme often recognizes cytidine analogs as substrates. The deamination of Cytidine, 3'-deoxy-3'-(hydroxymethyl)- would convert it into its corresponding uridine analog, 3'-deoxy-3'-(hydroxymethyl)uridine. This conversion can be viewed as a primary mechanism of inactivation, as the resulting uridine derivative may be a poorer substrate for the kinases required for activation or may have a different spectrum of activity. nih.gov The activity of CDA within cells is therefore a critical determinant of the potency of cytidine-based drugs. patsnap.com

Table 2: Summary of Molecular Interactions

| Interaction | Target | Mechanism | Result | Citation(s) |

|---|---|---|---|---|

| DNA Synthesis | DNA Polymerase | Incorporation and lack of 3'-OH group | Chain Termination | khanacademy.orgnih.gov |

| RNA Synthesis | RNA Polymerase | Incorporation and lack of 3'-OH group | Chain Termination | nih.gov |

| De Novo Synthesis | CTP Synthetase, ATCase | Allosteric Feedback Inhibition | Reduced pyrimidine production | davuniversity.org |

| Salvage Pathway | Uridine-Cytidine Kinase | Competitive Substrate | Phosphorylation, disruption of pool balance | wikipedia.orgnih.gov |

| dNTP Production | Ribonucleotide Reductase | Inhibition by diphosphate form | Depletion of deoxyribonucleotides | clinpgx.orgnih.gov |

| Metabolism | Cytidine Deaminase | Deamination to uridine analog | Inactivation of the compound | patsnap.comnih.gov |

Structure Activity Relationship Sar Studies of Cytidine, 3 Deoxy 3 Hydroxymethyl and Analogs

Impact of the 3'-Hydroxymethyl Modification on Biological Efficacy

The introduction of a hydroxymethyl group at the 3'-position of the cytidine (B196190) scaffold is a key modification that significantly influences the biological profile of the resulting nucleoside analog. This structural alteration, creating 3'-deoxy-3'-(hydroxymethyl)cytidine, has been explored in the context of various therapeutic areas, notably in the development of antiviral agents.

The rationale behind this modification often stems from the success of other C-branched nucleosides. For instance, the potent anti-hepatitis C virus (HCV) activity of 2'-C-hydroxymethyladenosine prompted the design and synthesis of 3'-C-hydroxymethyl-substituted pyrimidine (B1678525) and purine (B94841) nucleosides as potential anti-HCV agents. nih.gov The synthesis of these 3'-C-hydroxymethyl nucleosides often involves complex stereoselective reactions to obtain the desired configuration. nih.gov

Research has shown that the presence and orientation of the 3'-hydroxymethyl group can be critical for enzymatic recognition and subsequent biological activity. For a nucleoside analog to be effective, it typically needs to be phosphorylated by cellular or viral kinases to its active triphosphate form. This triphosphate then competes with natural nucleotides for incorporation into the growing DNA or RNA chain by polymerases, leading to chain termination or mutagenesis. The 3'-hydroxymethyl group can impact this process in several ways:

Interaction with Kinases: The size and polarity of the 3'-hydroxymethyl group can affect the efficiency of the initial phosphorylation steps, which are often rate-limiting for the activation of the prodrug.

Interaction with Polymerases: The modified sugar can influence the binding affinity of the nucleoside triphosphate to the active site of the viral polymerase.

Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group, coupled with the presence of the 3'-hydroxymethyl group, ensures chain termination, as the necessary phosphodiester bond for chain elongation cannot be formed.

While specific quantitative data directly comparing the efficacy of 3'-deoxy-3'-(hydroxymethyl)cytidine with its non-hydroxymethylated counterpart (3'-deoxycytidine) is not extensively detailed in the provided search results, the general focus on synthesizing these branched nucleosides for antiviral purposes suggests that the 3'-hydroxymethyl modification is considered a promising strategy for enhancing biological activity. nih.govacs.org

Influence of Sugar Moiety Modifications on Activity and Selectivity

The sugar portion of nucleoside analogs is a primary target for modification to improve biological activity, selectivity, and pharmacokinetic properties. For analogs of Cytidine, 3'-deoxy-3'-(hydroxymethyl)-, several strategies involving the sugar moiety have been investigated.

In carbocyclic nucleosides, the furanose ring oxygen is replaced by a methylene (B1212753) (-CH2-) group. This modification confers resistance to enzymatic degradation by nucleoside phosphorylases, which cleave the glycosidic bond. This increased stability can lead to a longer half-life and improved bioavailability.

The synthesis of carbocyclic analogs of 3'-deoxy-3'-(hydroxymethyl)cytidine has been pursued to develop potential inhibitors of viruses like HIV. These syntheses are often complex and aim to produce specific stereoisomers. Research into carbocyclic nucleosides has demonstrated that the replacement of the furanose oxygen can significantly impact the conformational flexibility of the sugar ring, which in turn affects how the analog interacts with target enzymes. While some carbocyclic nucleosides exhibit potent antiviral activity, others may show reduced or no activity, highlighting the sensitivity of biological systems to this structural change. For example, certain carbocyclic guanosine (B1672433) analogs have shown only marginal activity against herpes simplex virus (HSV-1 and HSV-2).

The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two major conformations: North (C3'-endo) and South (C2'-endo). The conformation of the sugar ring is critical for the recognition by kinases and polymerases. Therefore, synthesizing conformationally "locked" analogs, which are restricted to either a North or South conformation, is a powerful tool in SAR studies.

By locking the conformation, researchers can determine which sugar pucker is preferred by the target enzyme, leading to the design of more active and selective inhibitors. For instance, studies on adenosine (B11128) and cytidine deaminases have shown that these enzymes exhibit different conformational preferences for their substrates. Evidence suggests that enzymes can differ significantly in their North/South conformational preferences. This principle has been applied to the design of antiviral and anticancer nucleosides. However, it is noteworthy that in some cases, conformationally restricted analogs of 3'-C-ethynylcytidine displayed no anticancer activity, indicating that flexibility can sometimes be a requirement for biological function.

The stereochemistry of the substituents on the sugar ring is a critical determinant of biological activity. The introduction of the 3'-hydroxymethyl group creates a new chiral center at the C-3' position, leading to the possibility of different stereoisomers. The spatial arrangement of this group, as well as other substituents, can profoundly affect the interaction of the nucleoside with target enzymes.

For example, the synthesis of 3'-deoxy-3'-C-hydroxymethyl nucleosides with a specific stereochemistry is often a key objective in their development as antiviral agents. acs.org Studies on dideoxycytidine nucleosides have demonstrated that the stereochemistry at the sugar moiety plays a major role in their antiviral activity and resistance profiles. For instance, β-L-2',3'-dideoxycytidine showed a different activity and toxicity profile compared to its β-D counterpart. This highlights that enzymes can have strict stereochemical requirements, and altering the stereochemistry can be a strategy to improve the therapeutic index of a nucleoside analog.

The synthesis of various stereoisomers of nucleoside analogs and their subsequent biological evaluation is a common practice to establish a clear SAR. For example, the synthesis and antiviral evaluation of all stereoisomers of certain methylene-3-fluoromethylenecyclopropane analogues of nucleosides revealed that different isomers exhibited varying potencies against different viruses. nih.gov

Effects of Nucleobase Modifications and Substitutions on Biological Activity

In addition to modifying the sugar moiety, altering the pyrimidine base of cytidine provides another avenue to modulate the biological activity of 3'-deoxy-3'-(hydroxymethyl)cytidine analogs. Modifications to the nucleobase can influence various aspects, including enzyme recognition, metabolic stability, and the mechanism of action.

Common modifications include substitutions at the C-5 position and acylation at the N4-amino group. For example, the introduction of a halogen at the C-5 position of the cytosine ring has been shown to impact antiviral activity. Carbocyclic analogs of 5-halocytosine nucleosides have been prepared and tested against herpes simplex virus, with some derivatives showing significant inhibitory activity.

Furthermore, N4-acyl derivatives of cytidine analogs have been synthesized to create prodrugs with improved pharmacological properties. For instance, N4-acyl-2',3'-dideoxy-5-fluorocytidine analogs have shown enhanced anti-HIV activity compared to the parent compound. Similarly, N4-hydroxycytidine and its ester prodrugs have been investigated as broad-spectrum antiviral agents against viruses like SARS-CoV-2. mdpi.comresearchgate.net These studies indicate that the N4-position is a viable site for modification to enhance the therapeutic potential of cytidine nucleosides.

The table below summarizes the biological activities of some modified cytidine analogs, illustrating the impact of various structural changes.

| Compound/Analog | Modification | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 2′-C-Methylcytidine | 2'-C-methyl | Dengue Virus (DENV) | Potent anti-DENV activity | |

| 2′-C-Methylcytidine | 2'-C-methyl | Norovirus (MNV) | 15.7 ± 1.2 μM | nih.gov |

| 2′-F-2′-C-Methylcytidine | 2'-fluoro, 2'-C-methyl | Norovirus (MNV) | 33.91 ± 1.1 μM | nih.gov |

| β-D-N4-O-isobutyrylcytidine | N4-O-isobutyryl | SARS-CoV-2 | 3.50 μM | researchgate.net |

| β-D-N4-O-isobutyrylcytidine | N4-O-isobutyryl | Influenza A (H1N1) | 5.80 μM | researchgate.net |

| β-D-N4-O-isobutyrylcytidine | N4-O-isobutyryl | Influenza B | 3.40 μM | researchgate.net |

| β-D-N4-O-isobutyrylcytidine | N4-O-isobutyryl | Dengue Virus 2 (DENV-2) | 3.95 μM | researchgate.net |

| 2'-Deoxy-2'-(hydroxylamino)cytidine (2'-DHAC) | 2'-hydroxylamino | L1210 cells | 1.58 μM | nih.gov |

| 2'-Deoxy-2'-(hydroxylamino)cytidine (2'-DHAC) | 2'-hydroxylamino | KB cells | 1.99 μM | nih.gov |

| 3'-Deoxy-3'-(hydroxylamino)cytidine (3'-DHAC) | 3'-hydroxylamino | L1210 cells | 4.03 μM | nih.gov |

| 2',3'-Dideoxy-3'-(hydroxylamino)cytidine (3'-dDHAC) | 3'-hydroxylamino | L1210 cells | 1.84 μM | nih.gov |

Conformational Analysis and Its Correlation with Biological Function

Spectroscopic Studies of Nucleoside Conformation (e.g., NMR, X-ray Crystallography)

The precise three-dimensional arrangement of atoms in Cytidine (B196190), 3'-deoxy-3'-(hydroxymethyl)- can be elucidated using powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide detailed insights into the preferred sugar pucker, the orientation of the glycosidic bond, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides valuable information about the conformational equilibrium of the furanose ring. The sugar moiety of nucleosides is not planar but exists in a dynamic equilibrium between two major puckered conformations: the North (N-type, C3'-endo) and the South (S-type, C2'-endo) conformations. The pseudorotation phase angle (P) and the puckering amplitude (τm) are key parameters used to describe the sugar pucker.

The coupling constants between the sugar protons, particularly ³J(H1'-H2'), are highly sensitive to the sugar conformation. A small coupling constant (typically < 3 Hz) is indicative of a predominantly North conformation, whereas a larger value (around 8-10 Hz) suggests a South conformation. Intermediate values point to a dynamic equilibrium between the two forms.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Cytidine, 3'-deoxy-3'-(hydroxymethyl)- in D₂O

The following table presents predicted proton NMR data based on known values for cytidine and related 3'-modified nucleosides. The actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (Hz) | Inferred Conformation |

| H-1' | ~6.0 | ³J(H1'-H2') = 4-6 | N/S Equilibrium |

| H-2'α | ~2.3 | ||

| H-2'β | ~2.5 | ||

| H-3' | ~2.8 | ||

| H-4' | ~4.2 | ||

| H-5'α | ~3.8 | ||

| H-5'β | ~3.7 | ||

| H-5 | ~6.1 | ||

| H-6 | ~7.9 | ||

| 3'-CH₂ | ~3.6 |

Note: These are predicted values and should be confirmed by experimental data.

X-ray Crystallography

X-ray crystallography provides a static picture of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While a crystal structure for Cytidine, 3'-deoxy-3'-(hydroxymethyl)- has not been publicly reported, analysis of other 3'-modified nucleosides in the crystalline state offers valuable insights.

Role of Sugar Puckering in Enzyme Recognition and Activity

The conformation of the sugar ring is a crucial factor for the interaction of nucleoside analogues with enzymes, such as polymerases and kinases, which are often involved in their biological effects. nih.govnih.gov The active sites of these enzymes are highly specific and can distinguish between different sugar puckers.

The North (C3'-endo) pucker is characteristic of A-form nucleic acids like RNA, while the South (C2'-endo) pucker is found in B-form DNA. nih.gov Therefore, the preferred sugar conformation of Cytidine, 3'-deoxy-3'-(hydroxymethyl)- will significantly impact its ability to be recognized and utilized as a substrate by different enzymes.

For example, many DNA polymerases have a strong preference for substrates with a South-type sugar pucker, as this conformation fits well into the active site and allows for proper positioning for catalysis. Conversely, RNA polymerases and some reverse transcriptases may accommodate or even prefer nucleosides with a North-type pucker.

The introduction of the hydroxymethyl group at the C3' position in Cytidine, 3'-deoxy-3'-(hydroxymethyl)- is a significant modification. This substitution not only removes the 3'-hydroxyl group, which is essential for chain elongation by polymerases, but also introduces a bulky substituent. This bulkiness can sterically influence the sugar pucker, potentially locking it into a conformation that is either favorable or unfavorable for binding to the target enzyme.

If the 3'-(hydroxymethyl) substituent forces the sugar into a conformation that is not recognized by a particular polymerase, the compound will act as a chain terminator, thereby inhibiting nucleic acid synthesis. The efficiency of this inhibition will be directly related to how well the modified sugar conformation is accepted by the enzyme's active site.

Furthermore, the initial phosphorylation of the nucleoside analogue by a nucleoside kinase is the first step towards its activation. The efficiency of this phosphorylation step is also highly dependent on the sugar conformation. Kinases, like polymerases, have specific conformational requirements for their substrates. Therefore, the sugar pucker of Cytidine, 3'-deoxy-3'-(hydroxymethyl)- will play a pivotal role in determining whether it can be efficiently converted to its active triphosphate form within the cell.

Q & A

How is 3'-deoxy-3'-(hydroxymethyl)-cytidine synthesized and characterized in antiviral research?

Level: Basic

Methodological Answer:

The compound is enzymatically synthesized via the radical S-adenosylmethionine (SAM) enzyme viperin, which catalyzes the conversion of cytidine triphosphate (CTP) to 3'-deoxy-3',4'-didehydro-CTP (ddhCTP) through a radical-mediated mechanism. This process involves isotopic labeling (e.g., ¹⁸O or ³H) to track enzymatic activity and structural confirmation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Characterization includes assessing purity via HPLC and verifying antiviral activity using in vitro viral replication assays with RNA-dependent RNA polymerase (RdRp) inhibition as a key endpoint .

What analytical methods are used to quantify 3'-deoxy-3'-(hydroxymethyl)-cytidine in metabolomic studies?

Level: Basic

Methodological Answer:

Liquid chromatography–mass spectrometry (LC-MS) is the gold standard for quantification. A validated protocol involves:

- Sample Preparation: Extraction from cell lysates using methanol:water (80:20) with internal standards (e.g., stable isotope-labeled analogs).

- Chromatography: Reverse-phase C18 columns with gradient elution (0.1% formic acid in water/acetonitrile).

- Detection: Negative ion mode for ddhC (m/z 306.1 → 179.0) and ddhCTP (m/z 586.2 → 159.0).

Sensitivity is critical, with limits of detection (LOD) ≤10 nM, as demonstrated in COVID-19 severity studies . Calibration curves must account for matrix effects in biological samples .

How does 3'-deoxy-3'-(hydroxymethyl)-cytidine triphosphate (ddhCTP) inhibit viral replication, and what experimental approaches resolve mechanistic contradictions?

Level: Advanced

Methodological Answer:

Two hypotheses exist:

Chain Termination: ddhCTP lacks a 3'-OH group, terminating RNA elongation. This was tested using RdRp elongation assays with radiolabeled NTPs and gel electrophoresis to detect truncated RNA products .

Nucleotide Pool Depletion: ddhCTP competes with CTP/UDP, reducing substrate availability. Metabolomic profiling (e.g., via LC-MS) quantifies intracellular CTP/UDP levels post-treatment .

Resolving Contradictions:

- Kinetic Studies: Measure Km and Vmax of RdRp for ddhCTP vs. CTP. Lower Km for ddhCTP supports chain termination.

- Metabolic Flux Analysis: Track ¹³C-labeled glucose incorporation into nucleotide pools to assess depletion . Current evidence favors depletion as the dominant mechanism in flaviviruses .

What enzymatic pathways phosphorylate 3'-deoxy-3'-(hydroxymethyl)-cytidine to its active triphosphate form?

Level: Advanced

Methodological Answer:

Phosphorylation involves sequential kinase activity:

First Step: Cytidine kinase (CK) or deoxycytidine kinase (dCK) converts the nucleoside to its monophosphate form.

Second Step: UMP-CMP kinase (CMPK) phosphorylates to diphosphate.

Final Step: Nucleoside diphosphate kinase (NDPK) generates ddhCTP.

Optimization Strategies:

- Enzyme Engineering: Mutagenesis of CMPK (e.g., R101Q variant) enhances catalytic efficiency for modified substrates .

- Co-factor Screening: Mg²⁺/ATP concentrations are optimized via Michaelis-Menten kinetics to maximize yield .

How do structural modifications of cytidine analogs influence their antiviral efficacy and polymerase interactions?

Level: Advanced

Methodological Answer:

Key modifications include:

- 3'-Deoxy Group: Eliminates 3'-OH, critical for chain termination.

- Hydroxymethyl Substituent: Enhances membrane permeability but may reduce RdRp binding affinity.

Experimental Validation:

- Molecular Docking: Simulations (e.g., AutoDock Vina) predict binding poses with RdRp active sites.

- In Vitro Activity: EC50 values from plaque reduction assays correlate with substituent size; bulkier groups (e.g., hydroxymethyl vs. methyl) reduce efficacy due to steric hindrance .

What in vivo models are used to evaluate the pharmacokinetics and toxicity of 3'-deoxy-3'-(hydroxymethyl)-cytidine analogs?

Level: Advanced

Methodological Answer:

- Pharmacokinetics: Murine models receive IV/oral doses, with plasma/tissue concentrations quantified via LC-MS. Key parameters: half-life (t½), volume of distribution (Vd), and bioavailability (F%) .

- Toxicity: Assessed through:

How does viperin expression regulate endogenous production of 3'-deoxy-3'-(hydroxymethyl)-cytidine derivatives?

Level: Basic

Methodological Answer:

Viperin is interferon-inducible and localized to the endoplasmic reticulum. Its expression is quantified via:

- qRT-PCR: Measures mRNA levels post-viral infection.

- Western Blot: Detects protein using anti-viperin antibodies.

- Knockout Models: CRISPR/Cas9-mediated viperin deletion in cell lines (e.g., HEK293T) abolishes ddhCTP production, confirmed by LC-MS .

What computational tools predict the interaction of 3'-deoxy-3'-(hydroxymethyl)-cytidine analogs with host enzymes?

Level: Advanced

Methodological Answer:

- Molecular Dynamics (MD): GROMACS or AMBER simulate enzyme-ligand stability over 100-ns trajectories.

- Free Energy Calculations: MMPBSA/MMGBSA estimate binding free energies.

- Machine Learning: Random forest models trained on kinase inhibition datasets predict off-target effects (e.g., A3A deaminase activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.